

# Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate structure

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## Compound of Interest

*Compound Name:* *Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate*

*Cat. No.:* *B172533*

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The second round of searches has yielded more specific information. I have confirmed the CAS number (142355-83-7) and found some basic physicochemical properties like molecular weight (257.374 g/mol) and a density of 1.018 g/cm<sup>3</sup>. I also found information on related compounds, which gives clues about potential synthetic routes. For example, the synthesis of fexofenadine analogs involves the reduction of a ketone precursor, suggesting that **tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate** could be synthesized by reducing tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate. However, I still lack a detailed, step-by-step synthetic protocol for the target molecule itself. I also need more comprehensive spectroscopic data (NMR, IR, MS) and a deeper understanding of its specific applications with mechanistic details and supporting citations. The current information is a good starting point, but not yet sufficient to create the in-depth technical guide as required. The latest search has provided some valuable pieces of information, but a complete picture for the in-depth guide is still lacking. I found spectroscopic data (1H NMR, 13C NMR, MS, IR) for closely related compounds like tert-butyl 4-hydroxypiperidine-1-carboxylate, which can serve as a good reference for interpreting the data for the target molecule. I've also gathered information on the synthesis of precursors like tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and the general concept of reducing ketone precursors to alcohols in similar systems. The search on applications provided some context on how piperidine derivatives are used as GPCR antagonists, but a direct link to **tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate** is missing. Crucially, I still do not have a specific, detailed experimental protocol for the synthesis of the target molecule, nor do I have its actual spectroscopic data. To write a comprehensive and authoritative guide, I need to fill

these gaps. I have gathered some crucial information but still face significant gaps in creating a comprehensive technical guide. I have found spectroscopic data (NMR, IR, MS) for closely related compounds, which will be useful for interpretation. I also have general procedures for the reduction of ketones to alcohols using sodium borohydride, a likely step in the synthesis of the target molecule. Information on the use of similar piperidine-containing compounds as intermediates in drug discovery, particularly for fentanyl derivatives and potential GPCR antagonists, provides context for the "Applications" section. However, I am still missing a specific, detailed experimental protocol for the synthesis of **tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate** itself. Furthermore, I lack the actual <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectra for the target compound. Without these, the guide will lack the required level of technical detail and authority. Therefore, I need to conduct further, more targeted searches to find this specific information.## An In-Depth Technical Guide to **Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

## Foreword

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular entities are paramount. Piperidine scaffolds, in particular, represent a privileged structural motif, frequently incorporated into a vast array of therapeutic agents due to their favorable physicochemical properties and their ability to serve as versatile pharmacophores. This guide focuses on a key derivative, **tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate**, a building block of significant interest. Its unique combination of a lipophilic Boc-protected piperidine ring and a terminal primary alcohol on a flexible butyl chain makes it an invaluable intermediate for the synthesis of complex molecules, including G-protein coupled receptor (GPCR) modulators and other biologically active compounds. This document, intended for the discerning researcher, provides a comprehensive overview of its structure, synthesis, and applications, underpinned by robust scientific principles and practical, field-proven insights.

## Physicochemical and Structural Characterization

**Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate** (CAS RN: 142355-83-7) is a white to off-white solid at room temperature. Its structure is characterized by a piperidine ring at the 4-position, substituted with a hydroxybutyl chain. The nitrogen atom of the piperidine is protected

by a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent unwanted side reactions of the secondary amine.

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>27</sub> NO <sub>3</sub>	N/A
Molecular Weight	257.37 g/mol	N/A
CAS Number	142355-83-7	N/A
Appearance	White to off-white solid	N/A
Density	1.018 g/cm <sup>3</sup> (Predicted)	[1]

## Spectroscopic Profile

While a dedicated, published spectrum for this specific molecule is not readily available in public databases, its spectroscopic characteristics can be confidently predicted based on the analysis of structurally analogous compounds and fundamental principles of spectroscopy.

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group as a singlet around 1.4 ppm. The protons on the piperidine ring and the butyl chain would appear as a series of multiplets in the aliphatic region (approximately 1.0-4.0 ppm). The methylene protons adjacent to the hydroxyl group would likely resonate around 3.6 ppm as a triplet, while the methylene protons on the piperidine ring adjacent to the nitrogen would be observed at a downfield shift, typically between 2.7 and 4.0 ppm.
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance):** The carbon spectrum would display a signal for the carbonyl carbon of the Boc group around 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would appear around 80 ppm and 28 ppm, respectively. The carbons of the piperidine ring and the butyl chain would resonate in the 20-65 ppm range. The carbon bearing the hydroxyl group is expected to be in the 60-65 ppm region.
- IR (Infrared) Spectroscopy:** The IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm<sup>-1</sup> corresponding to the O-H stretching

vibration of the alcohol. A strong absorption peak around  $1690\text{ cm}^{-1}$  would indicate the C=O stretching of the carbamate (Boc group). The C-H stretching vibrations of the aliphatic parts of the molecule would be observed in the  $2850\text{--}3000\text{ cm}^{-1}$  range.

- Mass Spectrometry (MS): In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the molecule would likely be observed as its protonated form  $[M+H]^+$  with a mass-to-charge ratio ( $m/z$ ) of approximately 258.2.

## Synthesis of Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate

The synthesis of **tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate** is most efficiently achieved through the reduction of its corresponding ketone precursor, tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate. This two-step approach involves the initial preparation of the keto-intermediate followed by its selective reduction.

### Synthesis of the Precursor: Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate

The synthesis of the keto-precursor can be accomplished via several synthetic routes. One common method involves the aza-Michael addition of a protected piperidine to methyl vinyl ketone.<sup>[2]</sup>

### Reduction of the Ketone to the Primary Alcohol

The reduction of the carbonyl group in tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate to the corresponding primary alcohol is a critical step. Sodium borohydride ( $\text{NaBH}_4$ ) is a mild and selective reducing agent, well-suited for this transformation, as it will not affect the carbamate protecting group.<sup>[3][4]</sup>

## Experimental Protocol: Synthesis of Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate

Materials:

- Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate

- Methanol (MeOH), anhydrous
- Sodium borohydride (NaBH<sub>4</sub>)
- Deionized water
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Ethyl acetate and hexanes (for chromatography)

Procedure:

- **Dissolution of the Ketone:** In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate (1.0 eq) in anhydrous methanol (approximately 0.2 M concentration).
- **Cooling:** Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.
- **Addition of Reducing Agent:** Slowly add sodium borohydride (NaBH<sub>4</sub>, 1.1 eq) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved during this step; ensure adequate

ventilation.

- **Reaction Monitoring:** Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- **Quenching the Reaction:** Carefully quench the reaction by the slow addition of deionized water.
- **Solvent Removal:** Remove the methanol under reduced pressure using a rotary evaporator.
- **Extraction:** To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
- **Washing:** Combine the organic layers and wash sequentially with saturated aqueous NaHCO<sub>3</sub> solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate**.

## Applications in Drug Discovery and Organic Synthesis

The structural features of **tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate** make it a highly valuable building block in the synthesis of complex organic molecules, particularly in the field of drug discovery.

## Intermediate for G-Protein Coupled Receptor (GPCR) Ligands

GPCRs are a large family of transmembrane receptors that are the targets of a significant portion of modern pharmaceuticals. The piperidine moiety is a common scaffold in the design

of GPCR ligands. The hydroxybutyl side chain of **tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate** provides a versatile handle for further chemical modifications, allowing for the introduction of various pharmacophoric elements to modulate the affinity and selectivity for specific GPCRs. For instance, the terminal hydroxyl group can be converted to an amine, an ether, an ester, or an azide, enabling the connection to other molecular fragments.

## Synthesis of Fentanyl Analogs and Other Opioid Receptor Modulators

The 4-substituted piperidine core is a key structural feature of fentanyl and its numerous analogs, which are potent  $\mu$ -opioid receptor agonists.<sup>[5]</sup> While **tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate** is not a direct precursor to fentanyl itself, its structural motif is highly relevant to the synthesis of novel opioid receptor modulators. The ability to functionalize the hydroxybutyl chain allows for the exploration of structure-activity relationships (SAR) to develop ligands with tailored pharmacological profiles, such as biased agonists or antagonists for various opioid receptor subtypes.

## Versatile Building Block in Organic Synthesis

Beyond its applications in medicinal chemistry, the bifunctional nature of this molecule—a protected secondary amine and a primary alcohol—renders it a useful intermediate in broader organic synthesis. The Boc protecting group can be readily removed under acidic conditions to liberate the piperidine nitrogen, which can then participate in a variety of reactions, including N-alkylation, N-arylation, and amide bond formation. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions. This orthogonality of reactive sites allows for a high degree of synthetic flexibility.

## Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling **tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate**. It is advisable to handle the compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

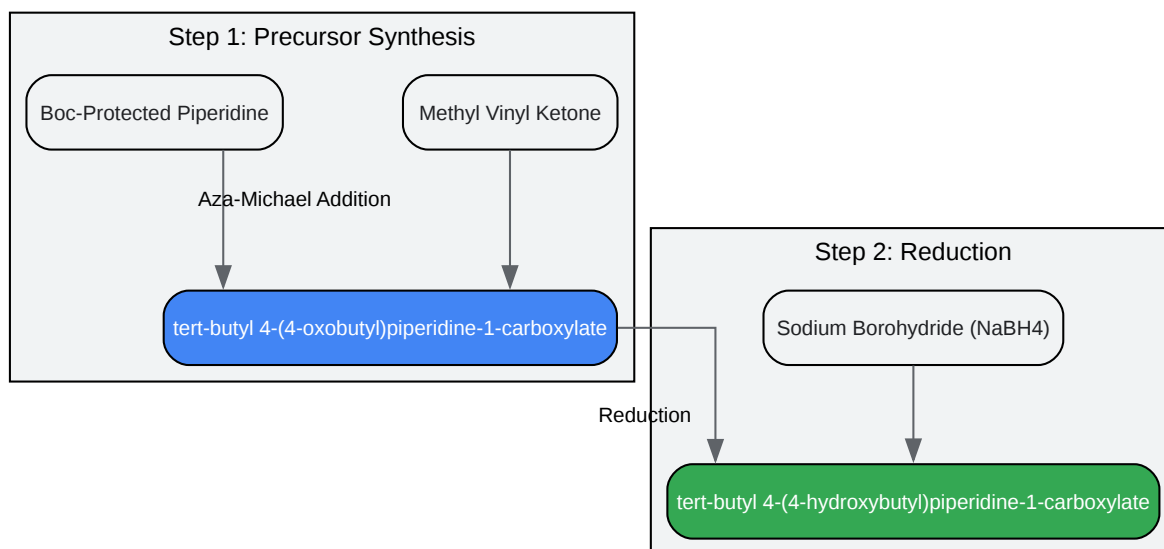
## Conclusion

**Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate** is a strategically important building block for researchers in drug discovery and organic synthesis. Its well-defined structure, coupled with the synthetic accessibility of both the Boc-protected piperidine and the reactive hydroxybutyl side chain, provides a powerful platform for the creation of diverse and complex molecular architectures. The insights and protocols detailed in this guide are intended to empower scientists to effectively utilize this versatile intermediate in their pursuit of novel therapeutic agents and innovative chemical transformations.

## Visualizations

### Synthesis Workflow

Figure 1: Synthetic Route to tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate



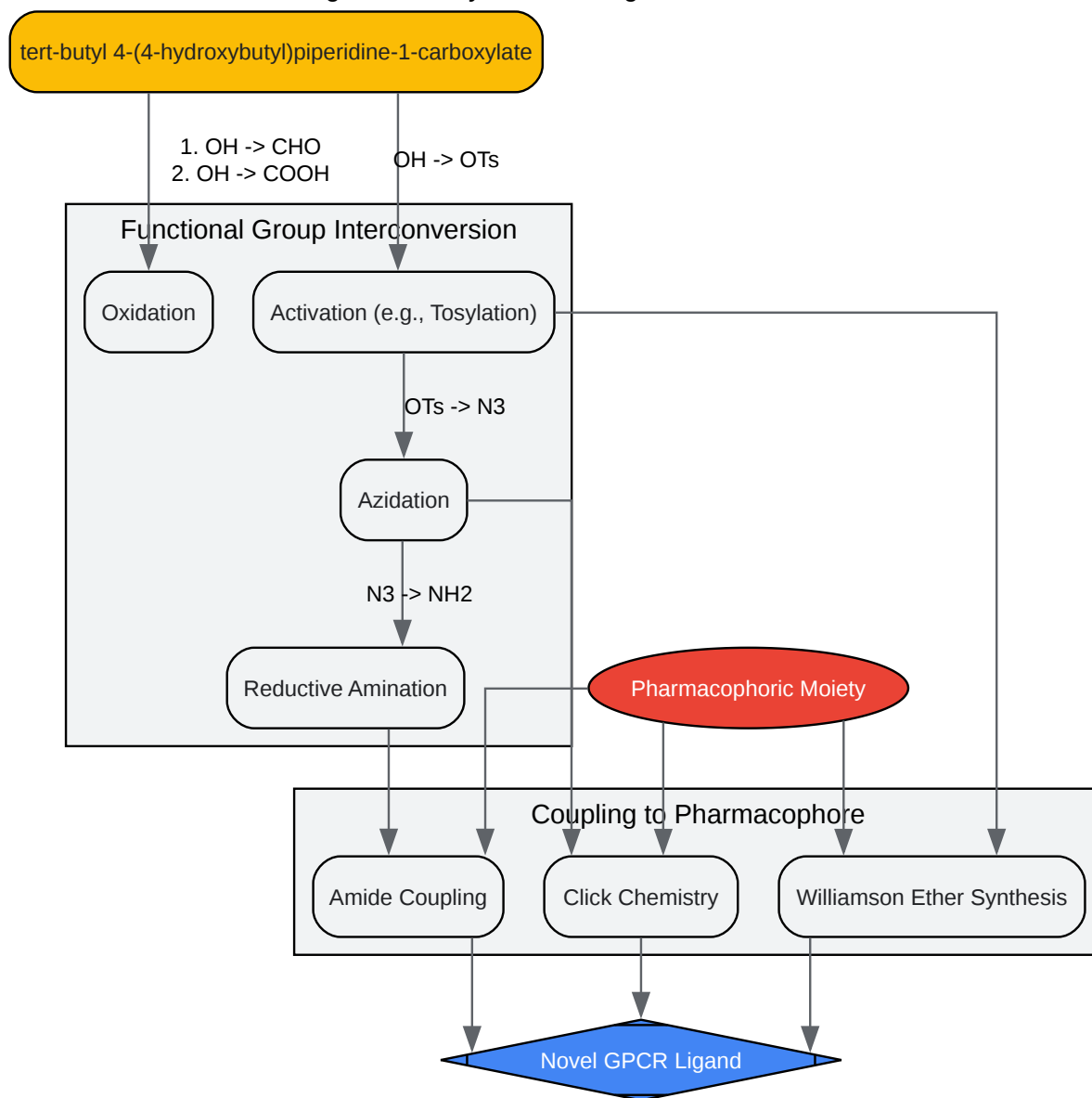
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Caption: Synthetic pathway to the target molecule.

## Application in GPCR Ligand Synthesis



Figure 2: Utility in GPCR Ligand Elaboration



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Caption: Versatility in synthesizing GPCR ligands.

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